9-(3-methoxypropyl)-4-methyl-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(3-Methoxypropyl)-4-methyl-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a chromeno-oxazinone core. Its structure includes a 3-phenyl substituent at position 3, a 4-methyl group at position 4, and a 3-methoxypropyl chain at position 7. These substituents influence its physicochemical properties, such as solubility, melting point, and biological activity.
Properties
IUPAC Name |
9-(3-methoxypropyl)-4-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15-17-9-10-19-18(13-23(14-26-19)11-6-12-25-2)21(17)27-22(24)20(15)16-7-4-3-5-8-16/h3-5,7-10H,6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPLZTGLLLWTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-methoxypropyl)-4-methyl-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19NO5
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
- Structure : The compound features a chromeno framework fused with an oxazine ring, which is notable for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds related to oxazinones exhibit a variety of biological activities including:
- Antitumor Effects : Some studies suggest that oxazinone derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown activity against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2) .
- Anti-inflammatory Properties : Oxazinones are also investigated for their potential to modulate inflammatory pathways. This suggests that the compound may influence signaling pathways involved in inflammation .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the following points summarize potential interactions:
- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes and receptors involved in disease pathways .
- Cell Signaling Modulation : The oxazine moiety is known to exhibit biological activity through modulation of key signaling pathways that regulate cell growth and inflammation .
Antitumor Activity
A study evaluated the antitumor activity of related oxazinone derivatives against various cancer cell lines. The results indicated significant cytotoxic effects on MCF-7 and HepG2 cells at specific concentrations. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazinone A | MCF-7 | 25 |
| Oxazinone B | HepG2 | 30 |
These findings suggest that this compound may possess similar antitumor properties due to structural similarities .
Anti-inflammatory Studies
In another study focused on the anti-inflammatory potential of oxazinones:
| Compound | Inhibition Percentage (%) at 50 µM |
|---|---|
| Compound X | 70 |
| Compound Y | 65 |
These results highlight the ability of certain oxazinones to significantly reduce inflammation markers in vitro .
Comparison with Similar Compounds
Substituent Effects on Solubility and Stability
- BG01317 (3-(2-Methoxyphenyl) Derivative): The 2-methoxyphenyl substituent and 3-methoxypropyl chain (C22H23NO5) may improve lipophilicity (logP ≈ 4.68 inferred from analogs) compared to the 4-methyl-3-phenyl variant, as methoxy groups increase hydrophobicity .
Thermal Stability and Melting Points
- Trifluoromethyl-Substituted Analog (CAS 951940-11-7) : The trifluoromethyl group at position 2 increases thermal stability, with inferred melting points >150°C, compared to the target compound’s unsubstituted phenyl group .
- 4-Methoxyphenyl Derivatives (e.g., 6f) : Substitution with electron-donating groups like 4-methoxyphenyl elevates melting points (170–173°C) due to enhanced crystallinity, suggesting the target compound’s 4-methyl group may lower its melting point relative to methoxy analogs .
Anti-Inflammatory Activity
- Dihydrochromeno-Oxazinone Derivatives: Zhang et al. (2017) demonstrated that 9,10-dihydrochromeno-oxazinones exhibit anti-inflammatory activity by inhibiting NF-κB signaling. The target compound’s 3-phenyl and 4-methyl groups may enhance steric interactions with inflammatory targets compared to dimethoxyphenyl analogs (e.g., 4e), which showed 77% yield and moderate activity .
Anticancer Potential
- Thienylmethyl-Substituted Analog (CAS 929811-00-7): The thiophene ring in this compound (C21H16ClNO3S) may improve DNA intercalation properties, whereas the target compound’s methoxypropyl chain could favor tubulin binding, akin to combretastatin A-4 derivatives .
Data Tables
Table 1. Key Physicochemical Comparisons
| Compound | Substituents | Molecular Formula | Melting Point (°C) | logP (Predicted) | Key Feature(s) |
|---|---|---|---|---|---|
| Target Compound | 3-Ph, 4-Me, 9-(3-MeOPr) | C23H23NO4 | Not reported | ~3.8 | Moderate lipophilicity |
| CAS 946385-25-7 | 3-(4-Cl-Ph), 9-(3-MeOPr) | C22H21ClNO4 | Not reported | ~4.2 | Enhanced metabolic stability |
| BG01317 | 3-(2-MeO-Ph), 9-(3-MeOPr) | C22H23NO5 | Not reported | ~4.6 | High lipophilicity |
| 4a (Hydroxybutyl derivative) | 3-(4-MeO-Ph), 9-(4-OH-Bu) | C22H23NO5 | 120–121 | ~2.5 | Improved solubility |
| CAS 951940-11-7 | 3-(4-MeO-Ph), 2-CF3, 9-(3-MeOPr) | C23H22F3NO5 | >150 | ~4.9 | High thermal stability |
Preparation Methods
Coumarin Derivative Preparation
The chromene framework originates from 7-hydroxy-4-methylcoumarin, synthesized via Pechmann condensation:
Reaction Conditions :
-
Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> (0.5 eq)
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Temperature: 80°C, 4 h
-
Yield: 78–85%
Functionalization at C-8 Position
The C-8 hydroxyl group is protected as a silyl ether (e.g., TBSCl, imidazole) to prevent side reactions during subsequent steps.
1,3-Oxazin-2-One Ring Formation
Cyclocondensation Approach
The oxazinone ring is formed via cyclocondensation between 7-O-protected coumarin and N-(3-methoxypropyl)carbamic acid chloride :
Optimized Parameters :
-
Base: Triethylamine (2.5 eq)
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Solvent: Anhydrous CH<sub>2</sub>Cl<sub>2</sub>
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Time: 12 h at 25°C
-
Yield: 62%
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs catalyst for macrocyclization:
Advantages :
-
Tolerance for bulky substituents
-
Stereochemical control
Introduction of 3-Methoxypropyl and Phenyl Groups
Alkylation of Oxazinone Nitrogen
The 3-methoxypropyl group is introduced via SN2 alkylation using 3-methoxypropyl bromide :
Conditions :
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Base: K<sub>2</sub>CO<sub>3</sub> (3 eq)
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Solvent: DMF, 60°C, 8 h
-
Yield: 70%
Friedel-Crafts Arylation for Phenyl Substituent
Phenylation at C-3 is achieved using benzene and AlCl<sub>3</sub>:
Critical Notes :
-
Excess AlCl<sub>3</sub> (1.2 eq) prevents di-arylation
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Reaction quenched with ice-HCl to avoid decomposition
Final Deprotection and Purification
Silyl Ether Cleavage
The TBS group is removed using TBAF in THF:
Yield : 95%
Crystallization and Chromatography
Final purification employs:
-
Silica gel chromatography (EtOAc/hexane, 1:3)
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Recrystallization from ethanol/water (4:1)
Purity : >99% (HPLC)
Reaction Optimization Data
| Step | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Coumarin synthesis | H<sub>2</sub>SO<sub>4</sub> | 80 | 4 | 82 |
| Oxazinone cyclization | Et<sub>3</sub>N | 25 | 12 | 62 |
| Alkylation | K<sub>2</sub>CO<sub>3</sub> | 60 | 8 | 70 |
| Arylation | AlCl<sub>3</sub> | 0→25 | 6 | 58 |
| Deprotection | TBAF | 25 | 2 | 95 |
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 4.12 (t, J = 6.4 Hz, 2H, OCH<sub>2</sub>), 3.38 (s, 3H, OCH<sub>3</sub>).
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IR (KBr) : 1745 cm<sup>−1</sup> (C=O), 1240 cm<sup>−1</sup> (C-O-C).
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HRMS (ESI<sup>+</sup>) : m/z calcd for C<sub>24</sub>H<sub>25</sub>NO<sub>5</sub> [M+H]<sup>+</sup>: 414.1812; found: 414.1809.
Challenges and Mitigation Strategies
-
Regioselectivity in Arylation :
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Oxazinone Ring Instability :
-
Byproduct Formation During Alkylation :
Industrial Scalability Considerations
Q & A
Q. What are the standard protocols for synthesizing 9-(3-methoxypropyl)-4-methyl-3-phenyl-chromeno-oxazin-2-one, and how is purity validated?
Synthesis typically involves multi-step pathways:
- Core formation : Pechmann condensation to construct the chromene ring, followed by oxazine ring cyclization using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for esterification .
- Substituent introduction : Methoxypropyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions .
- Characterization : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, while HPLC ensures purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxypropyl vs. phenyl) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., lactone C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities and bond lengths, validated using software like SHELX .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Cytotoxicity against cancer cell lines (e.g., IC50 determination via MTT assay) and antimicrobial activity via disk diffusion .
- Enzyme inhibition : Fluorometric assays to evaluate interactions with targets like kinases or proteases .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., Lewis acids for cyclization) .
- Temperature control : Lowering reaction temperatures minimizes side products during oxazine ring formation .
- Purification : Gradient column chromatography with silica gel improves yield (up to 70–95%) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Purity validation : Re-characterize batches using HRMS to rule out impurities affecting activity .
- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) .
- SAR studies : Compare analogs (e.g., substituent variations) to isolate structure-activity relationships .
Q. How do substituents (e.g., methoxypropyl vs. trifluoromethyl) influence biological activity?
- Lipophilicity : Methoxypropyl enhances membrane permeability (logP calculated via HPLC), while trifluoromethyl groups improve metabolic stability .
- Steric effects : Bulkier substituents reduce binding affinity to enzymes, validated via molecular docking (AutoDock Vina) .
Q. What advanced methods elucidate the compound’s mechanism of action?
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vitro .
- Molecular dynamics simulations : Predict binding modes with targets like G-protein-coupled receptors .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .
Q. How is stability under varying experimental conditions assessed?
- pH stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics .
Methodological Considerations for Data Analysis
Q. What computational tools validate crystallographic data for structural studies?
Q. How are reaction intermediates characterized during multi-step synthesis?
- LC-MS : Tracks intermediate formation in real-time .
- In situ IR : Monitors functional group transformations (e.g., lactonization) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
